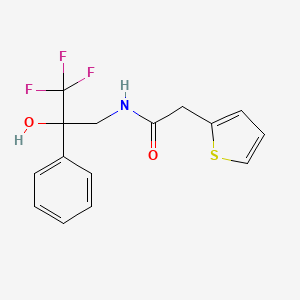

2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

CAS No.: 1351599-82-0

Cat. No.: VC5680150

Molecular Formula: C15H14F3NO2S

Molecular Weight: 329.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351599-82-0 |

|---|---|

| Molecular Formula | C15H14F3NO2S |

| Molecular Weight | 329.34 |

| IUPAC Name | 2-thiophen-2-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |

| Standard InChI | InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,11-5-2-1-3-6-11)10-19-13(20)9-12-7-4-8-22-12/h1-8,21H,9-10H2,(H,19,20) |

| Standard InChI Key | YOCHHXWLIORPKT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a thiophene-2-yl moiety linked via an acetamide bridge to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group. Key features include:

-

Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electronic delocalization and potential π-π interactions .

-

Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity .

-

Hydroxyl and phenyl groups: The 2-hydroxy-2-phenylpropyl segment introduces stereochemical complexity and hydrogen-bonding capacity .

Table 1: Molecular Descriptors

The molecular formula aligns with structurally related trifluoromethyl acetamides, such as N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (C₁₇H₁₃F₆NO₂, MW 377.28) . The thiophene substitution replaces one trifluoromethyl group, reducing molecular weight by 6.93 g/mol.

Stereochemical Considerations

The 2-hydroxy-2-phenylpropyl group creates a chiral center at the secondary alcohol. Synthetic protocols for analogous compounds, such as those involving (trifluoromethyl)alkenes, often yield racemic mixtures unless enantioselective conditions are employed . For example, Zeng et al. demonstrated that hydroxylfunctionalization of (trifluoromethyl)alkenes with Cs₂CO₃ in DMF produces tertiary alcohols with moderate diastereoselectivity .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-component coupling strategy, analogous to methods used for α-trifluoromethyl β-heteroatom tertiary alcohols :

-

Nucleophilic addition: A thiophene-2-acetic acid derivative reacts with a trifluoromethylated epoxide or alkene.

-

Hydroxylfunctionalization: Oxidative hydroxylation introduces the 2-hydroxy group.

-

Amide coupling: Condensation with 3,3,3-trifluoro-2-phenylpropylamine completes the acetamide backbone.

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Thiophene-2-acetyl chloride, DMF, rt | Thiophene-2-acetyl intermediate |

| 2 | 3,3,3-Trifluoro-2-phenylpropene, TBHP, Cs₂CO₃ | Hydroxylated alkene adduct |

| 3 | EDC/HOBt, DCM, 0°C to rt | Final acetamide product |

This approach mirrors the hydroxylazidation and hydroxyletherification reactions reported by Zeng et al., where TBHP (tert-butyl hydroperoxide) and Cs₂CO₃ facilitate radical-mediated functionalization of trifluoromethyl alkenes .

Optimization Challenges

-

Steric hindrance: The bulky trifluoromethyl and phenyl groups may slow nucleophilic attack, necessitating elevated temperatures or polar aprotic solvents .

-

Racemization: The chiral hydroxy center requires careful control of reaction pH and temperature to prevent epimerization .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar trifluoromethyl acetamides reveals decomposition temperatures above 200°C, suggesting robustness for formulation .

Biological Activity and Applications

"The integration of fluorinated groups and heterocyclic architectures continues to drive innovation in bioactive molecule design." — Adapted from

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume